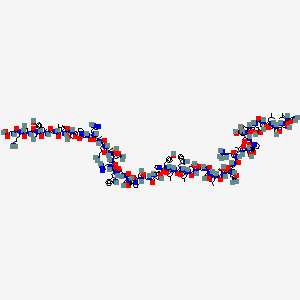
EDTA.Mg.2Na.4H2O
Descripción general
Descripción
EDTA.Mg.2Na.4H2O, also known as Ethylenediaminetetraacetic acid disodium magnesium salt hydrate, is a chelating agent that binds a wide range of polyvalent cations, including calcium . It is used in various fields and can serve as a nitrogen precursor salt to synthesize nitrogen-doped porous carbon material for supercapacitor applications .
Synthesis Analysis
Tetrasodium EDTA, a related compound, is synthesized by neutralizing ethylenediaminetetraacetic acid with four equivalents of sodium hydroxide or an equivalent sodium base .Molecular Structure Analysis
The structure of EDTA and the magnesium-EDTA complex is complex, allowing it to bind various metals .Chemical Reactions Analysis
This compound plays a significant role in complex ion equilibria and complexometric titrations . It forms bonds with various metal ions, creating a soluble chelate-metal complex that can be excreted from the body .Physical And Chemical Properties Analysis
This compound is a white solid that is highly soluble in water .Aplicaciones Científicas De Investigación
Síntesis orgánica
EDTA.Mg.2Na.4H2O es una materia prima e intermedio importante que se utiliza en la síntesis orgánica . Desempeña un papel crucial en la formación de varios compuestos orgánicos.
Farmacéuticos
Este compuesto se utiliza en la industria farmacéutica . Sus propiedades quelantes lo hacen útil en ciertas formulaciones farmacéuticas.
Agroquímicos
This compound se utiliza en la producción de agroquímicos . Puede ayudar a mejorar la efectividad de ciertos pesticidas y fertilizantes.
Agente quelante
Uno de los principales usos de this compound es como agente quelante . Tiene la capacidad de unirse a una amplia gama de cationes polivalentes, incluido el calcio , lo que lo hace útil en una variedad de aplicaciones científicas e industriales.
Investigaciones bioquímicas y biofísicas
EDTA se usa comúnmente para generar condiciones sin metales para investigaciones bioquímicas y biofísicas . Es altamente soluble, ópticamente inactivo y no interfiere con la mayoría de los productos químicos utilizados en tampones estándar .
Inhibición de la actividad dNTPasa
Se ha encontrado que EDTA se une fuertemente a la ADN polimerasa Taq, MutT y dUTPasa, inhibiendo directamente la actividad dNTPasa . Esto sugiere que EDTA puede actuar como un inhibidor selectivo contra las enzimas hidrolizantes de dNTP .
Síntesis de material de carbono poroso dopado con nitrógeno
This compound se puede utilizar como una sal precursora de nitrógeno para sintetizar material de carbono poroso dopado con nitrógeno mediante pirólisis directa para aplicaciones de supercondensadores .
Mecanismo De Acción
Target of Action
Ethylenediaminetetraacetic acid disodium magnesium salt hydrate, also known as EDTA.Mg.2Na.4H2O, primarily targets a wide range of polyvalent cations, including calcium . It acts as a chelating agent, binding these cations and forming stable metal chelates .
Mode of Action
This compound interacts with its targets by forming stable complexes with multivalent metal ions . The compound’s ability to bind and sequester these ions alters their availability within the system. This interaction results in the reduction of the concentration of free metal ions in the system .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the chelation of metal ions. By binding to these ions, the compound disrupts their participation in various biochemical reactions. The downstream effects of this action depend on the specific roles of the targeted ions in the biological system .
Pharmacokinetics
The resulting complexes are then likely eliminated via urinary excretion .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the sequestration of metal ions. This can lead to changes in the concentrations of these ions within cells and tissues, potentially affecting various cellular processes and functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s chelating activity can be affected by the presence and concentrations of various metal ions in the environment . Additionally, factors such as pH and temperature may also influence the stability and activity of the compound .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
magnesium;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.Mg.2Na.4H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;4*1H2/q;+2;2*+1;;;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLBRFLUZXNZAU-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.O.O.[Na+].[Na+].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20MgN2Na2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1591307.png)

![[3-(4-Morpholinylmethyl)phenyl]magnesium bromide solution](/img/structure/B1591310.png)
![5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1591312.png)





![1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine](/img/structure/B1591323.png)

